1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol is an organic compound with the molecular formula C10H23NO2. This compound is a tertiary amine and alcohol, making it a versatile molecule in various chemical reactions and applications. It is a liquid at room temperature and is known for its polyfunctional nature, having both ether and hydroxyl functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol can be synthesized by reacting dimethylamine with ethylene oxide, followed by further reactions to introduce the propanol group. The reaction typically involves:
Dimethylamine: and as starting materials.
Reaction conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where dimethylamine and ethylene oxide are reacted in a continuous process. The product is then purified through distillation and other separation techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines and alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Simpler amines and alcohols.
Substitution: Various substituted amines and ethers.
Wissenschaftliche Forschungsanwendungen
1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential use in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism of action of 1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its amine and alcohol functionalities.
Pathways Involved: It can participate in metabolic pathways involving amine and alcohol metabolism, influencing biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Shares similar functional groups but lacks the propanol moiety.
Dimethylaminoisopropanol: Similar structure but with different positioning of functional groups.
Uniqueness
1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol is unique due to its combination of tertiary amine, ether, and alcohol functionalities, making it a versatile compound in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
83016-71-1 |
---|---|
Molekularformel |
C10H24N2O2 |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
1-[2-[2-(dimethylamino)ethoxy]ethyl-methylamino]propan-2-ol |
InChI |
InChI=1S/C10H24N2O2/c1-10(13)9-12(4)6-8-14-7-5-11(2)3/h10,13H,5-9H2,1-4H3 |
InChI-Schlüssel |
KIHUTSHTIVYBFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(C)CCOCCN(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.